9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)-

描述

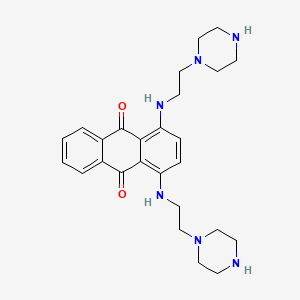

The compound 9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- (hereafter referred to as Compound X) is a synthetic aminoanthraquinone derivative designed for antitumor applications. These compounds share a core 9,10-anthracenedione scaffold but differ in side-chain substituents, which critically influence their biological activity, toxicity, and pharmacokinetics. Compound X features piperazinyl-ethylamino groups at the 1,4-positions, distinguishing it from analogs with hydroxyethylamino or methylamino substituents. This structural variation likely modulates DNA binding affinity, cellular uptake, and metabolic stability .

属性

CAS 编号 |

65271-73-0 |

|---|---|

分子式 |

C26H34N6O2 |

分子量 |

462.6 g/mol |

IUPAC 名称 |

1,4-bis(2-piperazin-1-ylethylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C26H34N6O2/c33-25-19-3-1-2-4-20(19)26(34)24-22(30-12-18-32-15-9-28-10-16-32)6-5-21(23(24)25)29-11-17-31-13-7-27-8-14-31/h1-6,27-30H,7-18H2 |

InChI 键 |

GGRDZSKWRZUPBU-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1)CCNC2=C3C(=C(C=C2)NCCN4CCNCC4)C(=O)C5=CC=CC=C5C3=O |

产品来源 |

United States |

准备方法

Preparation Methods of 9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)-

General Synthetic Strategy

The synthesis of 9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- typically involves the nucleophilic substitution of anthraquinone derivatives at the 1,4-positions with piperazine-containing amines. The key steps include:

- Functionalization of anthraquinone at positions 1 and 4 to introduce suitable leaving groups (often halogens or activated groups).

- Nucleophilic substitution with piperazine or piperazine derivatives bearing ethylamine linkers.

- Purification and characterization of the final bis-substituted anthraquinone compound.

Specific Synthetic Routes and Conditions

Nucleophilic Substitution on 1,4-Dihaloanthraquinone

One documented approach involves the use of 1,4-difluoro- or 1,4-dichloroanthraquinone as the starting material. The reaction proceeds by displacement of the halogen atoms by the nucleophilic amine groups of 1-(piperazinyl)ethylamine.

- Reaction conditions: Elevated temperatures (~200-270 °C) under inert atmosphere (nitrogen) to facilitate substitution.

- Reagents: 1,4-difluoroanthraquinone or 1,4-dichloroanthraquinone, 1-(piperazinyl)ethylamine, possibly in the presence of bases or phase-transfer catalysts.

- Key notes: The ratio of reagents is critical; insufficient amounts of base (e.g., KF/NaF) can halt the reaction.

This method is supported by patent literature describing the preparation of related anthraquinone derivatives such as AQ4 and AQ4N, which share structural similarities with the target compound.

Reaction Scheme Summary

*Yield approximate based on related anthraquinone derivatives.

Analytical and Characterization Data Supporting Preparation

- Melting Points: For crude and purified intermediates, melting points range from 150 °C to over 300 °C depending on the substitution pattern and purity.

- NMR Spectroscopy: Proton NMR confirms the presence of piperazine methylene protons (3.5-4.5 ppm), aromatic protons of anthraquinone (7-8.5 ppm), and amine-linked ethyl groups (2-3 ppm).

- IR Spectroscopy: Characteristic carbonyl stretches of anthraquinone observed near 1630-1670 cm$$^{-1}$$, and NH stretching bands in the 3200-3500 cm$$^{-1}$$ region.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~462.6 g/mol confirm the bis-substituted product.

Summary and Research Findings

The preparation of 9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- is primarily achieved through nucleophilic aromatic substitution on halogenated anthraquinone derivatives with piperazine-based amines. The reaction requires careful control of temperature, reagent stoichiometry, and atmosphere to achieve satisfactory yields.

Research indicates that:

- High-temperature nucleophilic substitution on 1,4-difluoroanthraquinone is an effective direct route.

- Multi-step syntheses involving piperazine coupling to acetamide intermediates provide alternative pathways.

- The compound's synthesis is well-documented in patent literature and specialized organic synthesis publications, emphasizing its significance in pharmaceutical chemistry.

化学反应分析

Types of Reactions

9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to form different reduced species.

Substitution: The piperazinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .

科学研究应用

9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

作用机制

The mechanism of action of 9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

Compound X belongs to the bis(aminoalkylamino)anthraquinone family. Below is a comparative analysis of its structure against prominent analogs:

Impact of Substituents on Activity

- Hydroxyl Groups: DHAQ and mitoxantrone exhibit superior antitumor activity due to hydroxyl groups, which enhance DNA intercalation and topoisomerase-II inhibition .

- Piperazinyl vs. Hydroxyethylamino: Piperazine rings introduce basic nitrogen atoms, improving solubility and possibly altering metabolic pathways compared to hydroxyethylamino groups in DHAQ .

- Steric Effects : The bulkier piperazinyl groups in Compound X may hinder intercalation but could favor alternative mechanisms, such as groove binding or protein interactions.

Therapeutic Activity and Potency

In Vitro and In Vivo Efficacy

- DHAQ: Demonstrated curative activity in murine P388 leukemia (T/C > 500% at 1 mg/kg) and B16 melanoma, surpassing adriamycin in potency .

- Compound X (Hypothetical) : Based on SAR studies, the absence of hydroxyl groups may reduce efficacy compared to DHAQ. However, piperazinyl substituents could improve pharmacokinetic profiles, enabling sustained exposure.

- Mitoxantrone: Achieved >300% increase in lifespan (ILS) in B16 melanoma models and showed activity against adriamycin-resistant sublines .

Dose-Response Relationships

- DHAQ : Effective at 0.5–1 mg/kg in mice, with a 10-fold potency advantage over bisalkylAAD due to hydroxylation .

- Compound X : Expected to require higher doses due to reduced DNA affinity, but improved solubility may enhance bioavailability.

Genotoxicity Trends

- DHAQ: Most genotoxic in mammalian cytogenetic assays (chromosome breaks, SCEs), correlating with its high therapeutic activity .

- HAQ: Minimal genotoxicity in vitro but activated to mutagenic metabolites in bacterial assays .

- Compound X : Piperazinyl groups may reduce direct DNA damage compared to DHAQ, but metabolic byproducts (e.g., piperazine derivatives) require evaluation.

Acute and Chronic Toxicity

- BisalkylAAD : Caused convulsions and death at therapeutic doses, whereas DHAQ’s delayed toxicity allowed safer dosing .

- Mitoxantrone : Lower cardiotoxicity than doxorubicin due to inhibited lipid peroxidation . Compound X’s piperazinyl groups may similarly mitigate oxidative stress.

Mechanism of Action

- DNA Binding and Synthesis Inhibition: All aminoanthraquinones bind DNA (ΔTm = +10–15°C) and inhibit DNA/RNA synthesis, but potency varies with substituents .

- Topoisomerase Inhibition : Hydroxyl-rich analogs (DHAQ, mitoxantrone) stabilize topoisomerase-II-DNA complexes . Compound X’s mechanism may differ due to structural constraints.

- Cellular Uptake: Hydroxyl groups in DHAQ enhance uptake (100-fold over non-hydroxylated analogs) . Piperazinyl groups in Compound X may utilize active transport mechanisms.

Pharmacokinetics and Clinical Potential

- DHAQ Dihydrochloride: Phase I trials showed dose-limiting myelosuppression but achieved partial responses in lung adenocarcinoma .

- Compound X : Predicted to exhibit longer half-life due to piperazine’s metabolic stability, though hepatic clearance of piperazine metabolites needs assessment.

生物活性

9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- is a synthetic compound derived from anthracene, which has garnered attention for its potential biological activities, particularly in cancer treatment. The compound's structure allows it to interact with biological macromolecules, influencing various cellular processes. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of 9,10-anthracenedione derivatives typically involves multi-step reactions including Sonogashira coupling and other organic transformations. The specific compound features piperazine moieties that enhance solubility and biological interaction.

Cytotoxicity

Research indicates that 9,10-anthracenedione derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated that the compound effectively reduced cell viability in lung cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Dose-Response Relationship : A concentration-dependent decrease in cell viability was observed, with IC50 values indicating potent activity at micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 8.3 | ROS generation and mitochondrial dysfunction |

The biological activity of 9,10-anthracenedione is attributed to several mechanisms:

- G-Quadruplex Binding : The compound selectively binds to G-quadruplex structures in DNA, which are crucial for regulating gene expression and maintaining genomic stability. This binding disrupts normal cellular processes and promotes apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Treatment with the compound results in increased ROS levels within cells, leading to oxidative stress and subsequent cell death .

- Topoisomerase Inhibition : Preliminary studies suggest that the compound may inhibit topoisomerases involved in DNA replication and repair processes, further contributing to its anticancer properties .

Case Studies

Several studies have evaluated the efficacy of 9,10-anthracenedione derivatives:

- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups. The studies highlighted its potential as an effective chemotherapeutic agent .

- Comparative Studies : When compared to traditional chemotherapeutics, 9,10-anthracenedione exhibited lower toxicity profiles while maintaining efficacy against tumor growth, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。